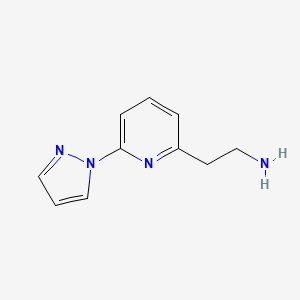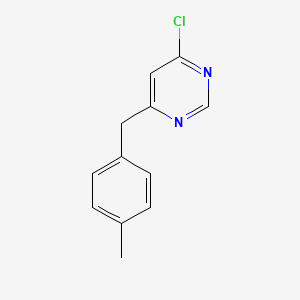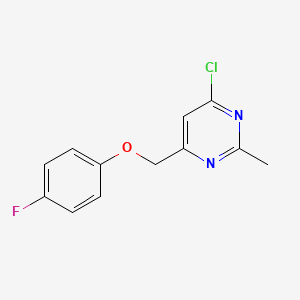
4-(Difluorometil)-2,6-dimetilnicotinato de etilo
Descripción general
Descripción
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a useful research compound. Its molecular formula is C11H13F2NO2 and its molecular weight is 229.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Difluorometilación en etapas tardías
Este compuesto se utiliza en la difluorometilación en etapas tardías, un proceso que introduce un grupo difluorometilo en moléculas complejas . Esta técnica es particularmente valiosa en la química farmacéutica, donde la introducción de átomos de flúor puede alterar significativamente la actividad biológica de un compuesto. El grupo difluorometilo puede mejorar la estabilidad metabólica, alterar la distribución dentro del cuerpo y modular la interacción con los objetivos biológicos.
Fluoración electrófila
El 4-(difluorometil)-2,6-dimetilnicotinato de etilo puede servir como reactivo en reacciones de fluoración electrófila . Estas reacciones son cruciales para sintetizar análogos fluorados de compuestos bioactivos. La electronegatividad del flúor a menudo mejora la afinidad de unión de estos análogos a sus objetivos, lo que los convierte en potentes agentes terapéuticos.
Diseño y desarrollo de fármacos
En el diseño de fármacos, la introducción de un grupo difluorometilo puede ser una modificación estratégica para aumentar la eficacia y la selectividad de un candidato a fármaco . Las propiedades únicas del grupo difluorometilo, como su lipofilia y capacidad para formar enlaces de hidrógeno, se pueden aprovechar para mejorar las interacciones fármaco-receptor.
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular pueden emplear this compound para explorar interacciones de unión con objetivos biológicos . Estos estudios ayudan a comprender cómo las modificaciones estructurales, como la adición de un grupo difluorometilo, impactan la afinidad y la especificidad de los compuestos hacia sus receptores.
Análisis de teoría funcional de la densidad (DFT)
Se pueden realizar cálculos de DFT para predecir la estructura electrónica y la reactividad de moléculas que contienen this compound . Estos análisis son esenciales para racionalizar los patrones de reactividad observados y para diseñar nuevos compuestos con las propiedades deseadas.
Síntesis de biomoléculas fluoradas
El compuesto se puede utilizar para la instalación selectiva de sitios de grupos difluorometilo en biomoléculas grandes, como las proteínas . Esta aplicación es innovadora en el campo de la biología química, ya que permite la modificación precisa de las biomoléculas, lo que puede conducir al desarrollo de nuevas sondas para la investigación biológica o con fines terapéuticos.
Mecanismo De Acción
Target of Action
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a chemical compound that is likely to be used in the development of pesticides . The primary targets of this compound are likely to be pests such as mites . These organisms have diverse living habits, including herbivorous, predatory, parasitic, and symbiotic . They have strong reproductive ability, and can quickly develop resistance .
Pharmacokinetics
It is suggested that fluoroalkyl sulfur groups, such as the difluoromethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules
Result of Action
It is suggested that the compound exhibits excellent bioactivity, indicating that it may have significant effects on its targets .
Action Environment
It is known that the environmental fate, transport, and degradation of similar compounds can have a significant impact on their effectiveness
Análisis Bioquímico
Biochemical Properties
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The difluoromethyl group in the compound can act as a hydrogen bond donor and acceptor, which allows it to interact with various biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant properties.
Cellular Effects
The effects of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways involved in oxidative stress and inflammation . For example, Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate has been found to upregulate the expression of genes encoding antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species.
Molecular Mechanism
At the molecular level, Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate can result in sustained upregulation of antioxidant enzymes, suggesting potential long-term benefits in reducing oxidative stress.
Dosage Effects in Animal Models
The effects of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that retain biological activity. These metabolites can further interact with cellular pathways, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects.
Subcellular Localization
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate exhibits specific subcellular localization patterns that are crucial for its activity . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can enhance the organelle’s antioxidant capacity by upregulating the expression of mitochondrial antioxidant enzymes.
Propiedades
IUPAC Name |
ethyl 4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-4-16-11(15)9-7(3)14-6(2)5-8(9)10(12)13/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWGVCQJEAGGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)
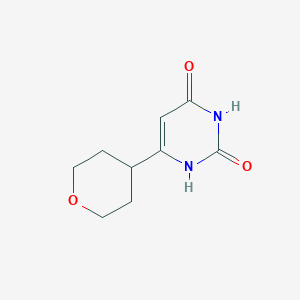
![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)
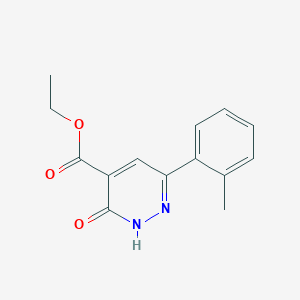
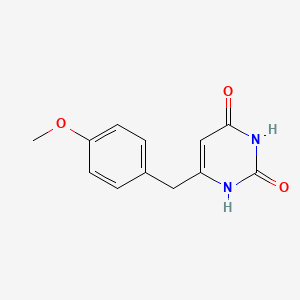
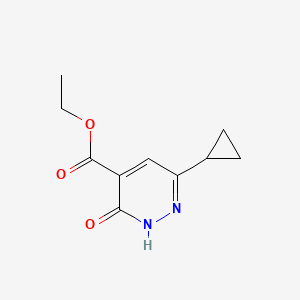

![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)
![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)

